

# Spectroscopic Data of N,N,N'Trimethylethylenediamine: A Technical Guide

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Compound of Interest		
Compound Name:	N,N,N'-Trimethylethylenediamine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N,N,N'-Trimethylethylenediamine, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This guide also includes standardized experimental protocols and visual representations of analytical workflows and fragmentation pathways to support research and development activities.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR data for **N,N,N'-Trimethylethylenediamine** are summarized below.

#### <sup>1</sup>H NMR Data

The ¹H NMR spectrum of **N,N,N'-Trimethylethylenediamine** provides information about the chemical environment of the hydrogen atoms in the molecule.



Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
a	2.635	S	3Н	N-CH₃
b	2.440	t	2H	-N-CH <sub>2</sub> -
С	2.41	S	6H	-N(CH3)2
d	2.219	t	2H	-CH2-N(CH3)2
е	1.66	br s	1H	NH

Note: Data acquired in CDCl<sub>3</sub> at 90 MHz.[1][2] Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

#### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (ppm)	Assignment
57.8	-CH2-N(CH3)2
49.5	N-CH <sub>2</sub> -
45.4	-N(CH3)2
36.1	N-CH₃

Note: Data acquired in CDCl<sub>3</sub>.[3][4][5][6]

#### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.



Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3300 - 3500	Medium	N-H Stretch (Secondary Amine)
2970 - 2800	Strong	C-H Stretch (Alkyl)
1465	Medium	C-H Bend (CH₂ and CH₃)
1260 - 1020	Medium to Strong	C-N Stretch (Amine)

Note: This is a generalized representation of the expected IR absorptions for a secondary and tertiary amine structure. The exact peak positions and intensities can be found on a measured spectrum.

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

m/z	Relative Intensity (%)	Possible Fragment Ion
102	2.4	[M] <sup>+</sup> (Molecular Ion)
58	100.0	[CH <sub>2</sub> =N(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
44	15.7	[CH₂=NHCH₃]+
42	8.0	[C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>

Note: The fragmentation of amines is characterized by the alpha-cleavage of a C-C bond adjacent to the nitrogen atom.[2]

## **Experimental Protocols**

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.



#### **NMR Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of N,N,N'-Trimethylethylenediamine in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Data Acquisition: Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
  - For <sup>1</sup>H NMR, a typical acquisition would involve a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
  - For <sup>13</sup>C NMR, a proton-decoupled experiment is typically run with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
- Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

#### FT-IR Spectroscopy (ATR)

- Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of neat N,N,N'-Trimethylethylenediamine liquid directly onto the ATR crystal.
- Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm<sup>-1</sup>. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

#### Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of N,N,N'-Trimethylethylenediamine in a
volatile organic solvent such as methanol or dichloromethane (e.g., 1 mg/mL).

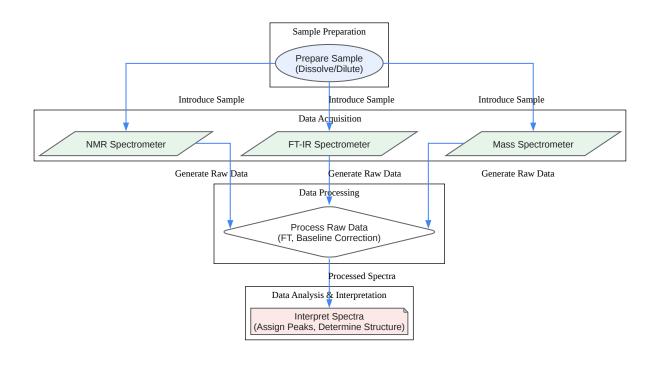


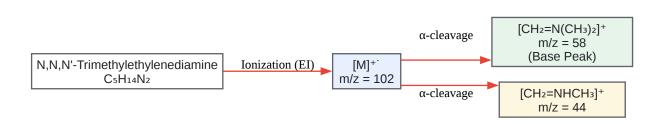
- Gas Chromatography (GC): Inject a small volume (e.g., 1 μL) of the solution into a GC equipped with a suitable capillary column (e.g., a non-polar or mid-polar column). The oven temperature program should be optimized to ensure good separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.
- Mass Spectrometry (MS): The eluent from the GC is introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) scans a mass range of, for example, m/z 35-300.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

#### **Visualizations**

The following diagrams illustrate the general workflow for spectroscopic analysis and a proposed fragmentation pathway for **N,N,N'-Trimethylethylenediamine**.







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